2-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
2-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride is a chemical compound belonging to the class of piperidine derivatives. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. This compound is known for its potential therapeutic effects and is used in both medical and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-propylphenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the ethyl chloride group, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to deprotonate the phenol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine compounds.
Scientific Research Applications
2-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the manufacturing of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but it is known to affect neurotransmitter systems in the brain, which may explain its potential use in treating neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Propylphenoxy)ethyl)piperidine
- 4-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness
2-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride is unique due to its specific structure, which allows it to interact with particular molecular targets. This specificity can lead to distinct therapeutic effects compared to other piperidine derivatives. Its unique combination of the propylphenoxy and piperidine moieties contributes to its potential as a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-[2-(4-propylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-2-5-14-7-9-16(10-8-14)18-13-11-15-6-3-4-12-17-15;/h7-10,15,17H,2-6,11-13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKODKEVIMHVNSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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